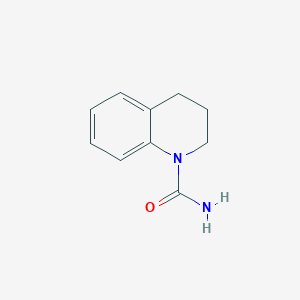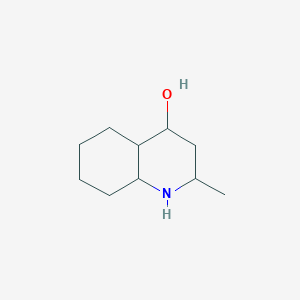
8-Methylnaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylnaphthalene-2-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring system with a methyl group at the 8th position and an aldehyde group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalene-2-carbaldehyde typically involves the formylation of 8-methylnaphthalene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to ensure the selective formylation at the 2nd position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 8-Methylnaphthalene-2-carboxylic acid.
Reduction: 8-Methylnaphthalene-2-methanol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
8-Methylnaphthalene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Methylnaphthalene-2-carbaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s ability to undergo electrophilic substitution and oxidation-reduction reactions also contributes to its versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-2-carbaldehyde: Lacks the methyl group at the 8th position, resulting in different reactivity and applications.
8-Methylnaphthalene: Lacks the aldehyde group, limiting its use in certain chemical reactions.
2-Methylnaphthalene-1-carbaldehyde: Has the methyl and aldehyde groups at different positions, leading to distinct chemical properties.
Uniqueness: 8-Methylnaphthalene-2-carbaldehyde’s unique combination of a methyl group and an aldehyde group on the naphthalene ring provides it with specific reactivity patterns that are valuable in synthetic chemistry and industrial applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
63216-67-1 |
|---|---|
Molekularformel |
C12H10O |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
8-methylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-8H,1H3 |
InChI-Schlüssel |
WFABWOMCYZXFLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)




![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)
![2H-Naphtho[2,3-D]imidazole](/img/structure/B11914449.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)




![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)

